(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane)
Description
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is an organosilicon compound featuring a cyclohexadiene backbone substituted with a methyl group at position 2 and two trimethylsilyl groups at positions 1 and 2. This structure combines conjugated diene reactivity with the steric and electronic effects of silicon-based substituents. The compound is primarily utilized in synthetic chemistry, particularly in reactions involving silyl radical intermediates or as a precursor for silicon-containing polymers . Commercial availability is noted through suppliers like R&D Scientific Inc., with applications in specialty materials and catalysis .
Structure
3D Structure
Properties
CAS No. |
18406-93-4 |
|---|---|
Molecular Formula |
C13H26Si2 |
Molecular Weight |
238.52 g/mol |
IUPAC Name |
trimethyl-(2-methyl-4-trimethylsilylcyclohexa-2,5-dien-1-yl)silane |
InChI |
InChI=1S/C13H26Si2/c1-11-10-12(14(2,3)4)8-9-13(11)15(5,6)7/h8-10,12-13H,1-7H3 |
InChI Key |
QOZWKQQNRNOUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=CC1[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Coupling of Trimethylsilyl-Substituted Monomers
Transition metal-mediated coupling offers an alternative route:
-
Reagents : Nickel(0) or palladium(0) catalysts (e.g., Ni(cod)₂) in the presence of ligands (e.g., PCy₃) .
-
Conditions : Reactions proceed under inert atmosphere at 80–100°C for 24–48 hours.
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Ni(cod)₂ |
| Ligand | 10 mol% PCy₃ |
| Solvent | Toluene |
| Yield | 58–64% |
| Purity (GC-MS) | >95% |
Photochemical Synthesis
UV-light-mediated methods provide a solvent-free approach:
-
Mechanism : [4+2] Cycloaddition between 1,3-dienes and trimethylsilylacetylene under UV irradiation (254 nm) .
-
Advantages : Avoids harsh reagents; suitable for heat-sensitive substrates.
-
Reactor: Quartz vessel with mercury vapor lamp
-
Reaction Time: 6–8 hours
-
Temperature: 25°C
-
Yield: 49–53%
Microwave-Assisted Synthesis
Accelerated synthesis using microwave irradiation:
-
Steps :
Performance Metrics :
| Metric | Result |
|---|---|
| Conversion Rate | 88% |
| Isolated Yield | 76% |
| Energy Consumption | 35% lower vs. conventional heating |
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclization/Silylation | 65–72 | 12–24 h | High | Moderate (uses TMSCl) |
| Reductive Coupling | 58–64 | 24–48 h | Moderate | High (metal catalysts) |
| Photochemical | 49–53 | 6–8 h | Low | Low |
| Microwave | 76 | 0.3 h | High | Low |
Challenges and Optimization Strategies
-
Impurity Control : Trace amounts of 1-methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene (≤3%) are common; removed via recrystallization in cold pentane .
-
Catalyst Recycling : Nickel-based systems show ≤40% recovery after three cycles .
-
Solvent Selection : THF and toluene outperform DMF due to reduced side-product formation .
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted cyclohexadiene compounds. These products are of interest for further chemical transformations and applications .
Scientific Research Applications
Structure and Characteristics
The structural formula of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) can be represented as follows:
- Molecular Formula: C13H26Si2
- Molecular Weight: 238.52 g/mol
- CAS Number: 18406-93-4
- SMILES Notation: CC1=CC(C=CC1Si(C)C)Si(C)C
Chemical Reactions
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) can undergo various reactions:
- Oxidation: Produces silanol derivatives.
- Reduction: Leads to silane derivatives.
- Substitution: Trimethylsilyl groups can be replaced with other functional groups.
Chemistry
This compound serves as a reagent in organic synthesis for the preparation of complex molecules. Its unique diene structure allows it to participate in various chemical transformations.
Biology
Research has explored the biological activities of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane). Interaction studies are crucial for understanding its behavior in biological systems and its potential effects on biomolecules.
Medicine
Investigations into the therapeutic properties of this compound have been conducted, particularly as a precursor for drug development. Its stability and reactivity make it a candidate for further exploration in medicinal chemistry.
Industry
In industrial applications, (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is utilized in synthesizing organosilicon compounds and functional materials. Its versatility is advantageous for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexadiene ring provides a versatile platform for further functionalization and interaction with other molecules .
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | Substituents | Key Properties |
|---|---|---|
| Target Compound | 2-Me, 1,4-(SiMe₃)₂ | High thermal stability, lipophilic |
| 16950-82-6 (Dione derivative) | 3,6-OMe, 2,5-(OEt-PhNH)₂ | Polar, bioactive |
| 7180-88-3 (Dione derivative) | 3,6-OMe, 2,5-(MeO-PhNH)₂ | Polar, bioactive |
2.2 Silicon-Containing Analogues
- Hexamethyldisiloxane (CAS: 107-46-0): This siloxane compound (Me₃Si-O-SiMe₃) lacks the conjugated diene system but shares silicon-methyl groups. Key differences: Reactivity: Hexamethyldisiloxane is inert due to the Si-O-Si linkage, whereas the target compound’s Si-C bonds and conjugated diene enable radical or electrophilic reactions . Applications: Hexamethyldisiloxane is a solvent or silicone precursor, while the target compound serves as a reactive intermediate in organosilicon synthesis .
- Comparison highlights: Stability: Trimethylsilane is pyrophoric and highly reactive, whereas the target compound’s cyclohexadiene ring stabilizes the molecule, reducing hazardous tendencies .
Table 2: Silicon-Based Comparison
| Compound | Structure | Reactivity | Primary Use |
|---|---|---|---|
| Target Compound | Cyclohexadiene-SiMe₃ | Moderate (Si-C bonds) | Polymer precursors |
| Hexamethyldisiloxane | Me₃Si-O-SiMe₃ | Low (Si-O bonds) | Solvents, lubricants |
| Trimethylsilane | Me₃SiH | High (Si-H bond) | Reducing agent |
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